molecular formula C9H12O3 B13502041 Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13502041
M. Wt: 168.19 g/mol
InChI Key: LPZJNXYNKCCAHM-UHFFFAOYSA-N
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Description

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a ketone group at the 7-position and a methyl ester at the 1-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Key characteristics include:

  • Bicyclic framework: The [2.2.1] bicyclic system imposes significant ring strain and rigidity, influencing stereoselectivity in reactions.
  • Functional groups: The 7-oxo group enhances electrophilicity, while the ester moiety provides a handle for further derivatization.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-4-2-6(3-5-9)7(9)10/h6H,2-5H2,1H3

InChI Key

LPZJNXYNKCCAHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1=O)CC2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

    Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

Scientific Research Applications

Methyl bicyclo[2.2.1]heptane-2-carboxylate serves various purposes in scientific research:

  • Chemistry It acts as a building block for synthesizing complex molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biology Derivatives of the compound are investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine Its potential as a drug candidate is being explored, particularly in developing new therapeutic agents.
  • Industry It is utilized in producing specialty chemicals and materials, including polymers and resins.

Case Studies

Several case studies have demonstrated the efficacy of methyl bicyclo[2.2.1]heptane derivatives in preclinical settings:

  • Study on Pancreatic Cancer A study on compound 2e (a derivative) showed significant reductions in cell migration in Transwell assays, which indicates its effectiveness in modulating the migratory capacity of CFPAC1 cells.
  • Pharmacokinetic Profile In vivo pharmacokinetic studies in rat models exhibited favorable absorption and distribution characteristics, with a maximum concentration (Cmax) of 2863 ng/mL observed after oral administration.

Oxabicyclo[2.2.1]heptane derivatives as pesticidal agents

Oxabicyclo[2.2.1]heptane derivatives have demonstrated microbicidal or pesticidal activity, making them useful for controlling undesired microorganisms and animal pests . These 7-oxabicyclo[2.2.1]heptane derivatives can be present as geometrical and/or optical isomers or as mixtures of such isomers .

Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester

A simple and efficient method exists for preparing 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester . The first step involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate . A challenging ketal hydrolysis reaction is then effected by treatment with HCl, proving more efficient than other elaborate methods .

Production Method of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives

Mechanism of Action

The mechanism of action of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxygen-Containing Bicyclic Esters

Compounds with oxygen-based substituents or heteroatoms in the bicyclic system are common structural analogs. Examples include:

Compound Name Key Substituents Yield Melting Point (°C) Spectral Data (Key Peaks) Reference
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate 7,7-dimethyl, 2-oxo 81% IR: 1741 cm⁻¹ (ester C=O)
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate 3-oxo, morpholinoethyl chain 11% 70.6–74.3 ¹H NMR: δ 3.80 (s, 3H, OCH₃)
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate 4-(2-oxoethyl) Molecular Formula: C₁₁H₁₆O₃

Key Observations :

  • Substituents at the 7-position (e.g., dimethyl or oxo groups) significantly alter steric bulk and reactivity .
  • Ester derivatives with extended chains (e.g., morpholinoethyl) exhibit lower yields due to increased synthetic complexity .
Nitrogen-Containing Azabicyclo Derivatives

7-Azabicyclo[2.2.1]heptane carboxylates replace the 7-oxo group with a nitrogen atom, enabling applications in constrained amino acid synthesis:

Compound Name Key Features Yield Melting Point (°C) Enantiomer Resolution Method Reference
Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate (8) N-benzoyl, 7-aza 75% 165–166 Chiral HPLC
Methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate 2-formyl, N-benzoyl 66% Base-induced epimerization

Key Observations :

  • The 7-aza substitution enhances hydrogen-bonding capacity and chirality, critical for bioactive molecule design .
  • Epimerization methods (e.g., triethylamine treatment) enable access to thermodynamically stable endo isomers .
Halogen and Nitro Derivatives

Electron-withdrawing groups (e.g., Br, NO₂) at specific positions modulate reactivity for cross-coupling or reduction:

Compound Name Substituent Predicted CCS (Ų) Key Applications Reference
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate 4-Bromo 155.0 ([M+H]⁺) Suzuki-Miyaura coupling
Ethyl 3-nitro-6-oxo-2-phenylbicyclo[2.2.1]heptane-1-carboxylate 3-NO₂, 6-oxo, 2-Ph Nitro reduction to amines

Key Observations :

  • Bromo derivatives are versatile intermediates for functionalization via cross-coupling .
  • Nitro groups enable reductive transformations but may complicate stereoselective synthesis .
Organocatalytic Cycloaddition

Asymmetric [4+2] cycloadditions using organocatalysts provide enantioselective access to bicyclo[2.2.1]heptane carboxylates:

  • Conditions : Mild, operationally simple, high enantioselectivity (e.g., >90% ee) .
  • Limitation: Substrate scope may exclude highly substituted dienophiles.
Epimerization and Resolution
  • Base-Induced Epimerization: Triethylamine in methanol converts exo to endo isomers (e.g., 70:30 endo/exo ratio) .
  • Chiral HPLC : Resolves racemic mixtures into enantiopure forms (e.g., (1S,2R,4R)-7 and (1R,2S,4S)-7) .

Physicochemical Properties and Spectral Data

Thermal Stability
  • Melting points correlate with crystallinity: Morpholinoethyl derivatives (70–74°C) vs. bromo analogs (amorphous oils) . 4.2. Spectroscopic Signatures
  • ¹H NMR : Ester methyl protons resonate at δ 3.70–3.90 .

  • IR : Ester C=O stretches appear at 1730–1741 cm⁻¹; ketones at 1650–1700 cm⁻¹ .

Biological Activity

Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₀O₃ and a molecular weight of 142.15 g/mol. Its structure features a ketone and a carboxylate functional group, contributing to its reactivity and potential biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, particularly proteins and enzymes. The compound is thought to exert its effects through:

  • Inhibition of Protein Phosphatases : Similar compounds have shown the ability to inhibit protein phosphatases, disrupting cellular signaling pathways involved in immune responses, particularly T-cell activation and proliferation.
  • Modulation of Cellular Transduction Events : By interfering with biochemical pathways, this compound may influence gene expression and cellular behavior .

Pesticidal Properties

The compound has also been explored for its pesticidal activities, demonstrating effectiveness against various microorganisms and pests. This aspect highlights its potential utility in agricultural applications .

Study 1: Antitumor Effects

In a controlled study, modified derivatives similar to this compound were tested against cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications could enhance antitumor efficacy.

Study 2: Enzyme Interaction

A biochemical analysis evaluated the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could act as an inhibitor, affecting enzyme activity and subsequently altering metabolic processes.

Data Tables

Property Value
Molecular FormulaC₈H₁₀O₃
Molecular Weight142.15 g/mol
Antitumor ActivityPositive (in derivatives)
Pesticidal ActivityEffective
Study Findings
Antitumor StudyDose-dependent inhibition of cancer cells
Enzyme Interaction AnalysisInhibition of specific metabolic enzymes

Q & A

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Tools :
  • Molecular docking : Predict binding modes with enzymes (e.g., HIV protease) using AutoDock Vina .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the bicyclic framework .
  • Validation : Experimental correlation with Hammett σ values for substituent effects on ester hydrolysis rates .

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